molecular formula C11H12N2O2 B13624592 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Cat. No.: B13624592
M. Wt: 204.22 g/mol
InChI Key: CMSNPSQDKDZWKI-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. Catalysts such as copper(I) or ruthenium(II) are often used to facilitate this reaction .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods focus on eco-friendly and efficient synthesis strategies .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazol-3-amine
  • 3-(3-Methylphenyl)isoxazol-5-amine
  • 3-(4-Methylphenyl)isoxazol-5-amine

Uniqueness

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O2/c1-7-3-4-8(5-10(7)14-2)9-6-11(12)15-13-9/h3-6H,12H2,1-2H3

InChI Key

CMSNPSQDKDZWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)N)OC

Origin of Product

United States

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